Reduced Lipophilicity Relative to the 2,5-Dimethylfuran Analog May Improve Metabolic Stability
The target compound (CAS 2034312-99-5) features an unsubstituted furan-2-carbonyl group, which is predicted to have a lower cLogP compared to the 2,5-dimethylfuran-3-carbonyl analog (CAS 2034313-01-2). The dimethyl analog has a computed XLogP3 of 2.5 [1]. The target compound's cLogP, while not experimentally measured in the open literature, can be estimated as approximately 1.8 based on the removal of two methyl groups (each contributing approximately +0.3 to +0.5 log units). This difference in calculated lipophilicity suggests the target compound may exhibit improved metabolic stability in microsomal assays, as lower logD is often correlated with reduced CYP450-mediated oxidative metabolism in THIQ series [2].
| Evidence Dimension | Predicted Lipophilicity (cLogP/XLogP3) |
|---|---|
| Target Compound Data | cLogP ~1.8 (estimated based on analog data) |
| Comparator Or Baseline | 2-(2,5-dimethylfuran-3-carbonyl) analog: XLogP3 = 2.5 |
| Quantified Difference | Estimated ΔcLogP = -0.7 units (lower lipophilicity for target) |
| Conditions | Computed using XLogP3 algorithm; no experimental logD available. |
Why This Matters
Lower lipophilicity is often preferred in drug discovery for better solubility and reduced off-target binding, potentially making this compound a superior starting point for lead optimization over the dimethyl analog.
- [1] Kuujia. (n.d.). CAS 2034313-01-2: 2-(2,5-dimethylfuran-3-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline. Retrieved from https://www.kuujia.com/cas-2034313-01-2.html View Source
- [2] Hughes, J. D., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875. View Source
